2-[(3-Bromobenzyl)oxy]benzoyl chloride
Overview
Description
2-[(3-Bromobenzyl)oxy]benzoyl chloride is an organic compound with the molecular formula C14H10BrClO2. It is a specialty product often used in proteomics research . This compound is characterized by the presence of a benzoyl chloride group and a bromobenzyl ether moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-[(3-Bromobenzyl)oxy]benzoyl chloride typically involves the reaction of 2-hydroxybenzoyl chloride with 3-bromobenzyl alcohol. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the ether linkage. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Chemical Reactions Analysis
2-[(3-Bromobenzyl)oxy]benzoyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Oxidation and Reduction: The bromobenzyl ether moiety can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: This compound can be used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents in the presence of a palladium catalyst to form carbon-carbon bonds.
Common reagents used in these reactions include bases like pyridine, catalysts like palladium, and solvents such as dichloromethane and toluene. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or coupling partner.
Scientific Research Applications
2-[(3-Bromobenzyl)oxy]benzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(3-Bromobenzyl)oxy]benzoyl chloride primarily involves its reactivity as a benzoyl chloride derivative. It can acylate nucleophiles, leading to the formation of various acylated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or coupling partner.
Comparison with Similar Compounds
Similar compounds to 2-[(3-Bromobenzyl)oxy]benzoyl chloride include:
2-[(4-Bromobenzyl)oxy]benzoyl chloride: Similar structure but with the bromine atom in the para position.
2-[(3-Chlorobenzyl)oxy]benzoyl chloride: Similar structure but with a chlorine atom instead of bromine.
2-[(3-Methylbenzyl)oxy]benzoyl chloride: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions .
Properties
IUPAC Name |
2-[(3-bromophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTJCHUWDZRXGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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